molecular formula C7H4F2N2 B1326394 4,6-Difluoro-1H-indazole CAS No. 885520-26-3

4,6-Difluoro-1H-indazole

Cat. No.: B1326394
CAS No.: 885520-26-3
M. Wt: 154.12 g/mol
InChI Key: IVIBUEIPYSZJAI-UHFFFAOYSA-N
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Description

4,6-Difluoro-1H-indazole is a fluorinated derivative of indazole, a heterocyclic compound containing a fused benzene and pyrazole ring. The presence of fluorine atoms at the 4 and 6 positions of the indazole ring significantly alters its chemical properties, making it a compound of interest in various fields of research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material . One common method includes the reaction of 2,4-difluorobenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone, which then undergoes cyclization to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluoro-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted indazole derivative .

Scientific Research Applications

Anticancer Activity

Mechanism of Action
4,6-Difluoro-1H-indazole derivatives have been investigated for their potential as fibroblast growth factor receptor (FGFR) inhibitors. FGFRs are implicated in various cancers, and inhibiting these receptors can lead to reduced tumor growth. For instance, a series of indazole derivatives were synthesized and evaluated for their inhibitory activity against FGFR1. One notable compound exhibited an IC50 value of 2.9 nM, indicating potent enzymatic inhibition and anti-proliferative effects against cancer cell lines .

Case Studies

  • Study on Indazole Derivatives : Researchers designed a novel series of compounds based on the indazole scaffold, which demonstrated promising results in inhibiting FGFRs. Among these, compounds with fluorine substituents showed enhanced activity, suggesting that the introduction of fluorine can optimize the pharmacological properties of indazole derivatives .
  • Clinical Evaluation : A compound derived from this compound was tested in clinical settings for its antitumor efficacy against BRAFV600-mutant melanoma. The compound displayed excellent potency and selectivity for ERK 1/2 inhibition, highlighting its therapeutic potential in targeted cancer therapies .

Enzyme Inhibition

Indoleamine 2,3-Dioxygenase (IDO) Inhibition
this compound has also been studied for its IDO inhibitory properties. IDO is an enzyme involved in tryptophan metabolism that is often upregulated in tumors to suppress immune responses. Certain derivatives of this compound exhibited remarkable IDO inhibitory activities with IC50 values as low as 5.3 μM, indicating a promising avenue for cancer immunotherapy .

Synthesis and Structural Optimization

Synthetic Methods
The synthesis of this compound derivatives involves various chemical strategies aimed at enhancing their bioactivity and selectivity. Research has focused on optimizing synthetic routes to improve yield and reduce costs associated with producing these compounds .

Structure-Activity Relationship (SAR)
Studies have established SARs for indazole derivatives, revealing that specific substitutions at the 4 and 6 positions significantly affect their biological activities. For example, the introduction of different functional groups can enhance enzyme inhibition or alter pharmacokinetic properties .

Broader Applications

Antiviral Properties
Emerging research suggests that some derivatives of this compound may possess antiviral activities. This aspect is particularly relevant in the context of developing new antiviral agents against resistant strains of viruses.

Biological Activity

4,6-Difluoro-1H-indazole is a derivative of the indazole family, which has garnered attention due to its diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article explores the biochemical properties, cellular effects, molecular mechanisms, and research findings related to the biological activity of this compound.

This compound has been shown to interact with various enzymes and proteins, influencing metabolic pathways. Notably, it interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the synthesis of bioactive compounds. This interaction can lead to the formation of reactive intermediates that may affect other biomolecules such as proteins and nucleic acids.

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways and gene expression. It has been observed to activate or inhibit specific pathways like the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and apoptosis. In vitro studies demonstrate that this compound can influence cellular metabolism and function through these mechanisms.

Molecular Mechanisms

The compound exerts its biological effects by binding to enzyme active sites. For instance, it inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, thereby reducing pro-inflammatory mediator production. This inhibition is significant for potential therapeutic applications in inflammatory diseases.

Antitumor Activity

A study evaluated various indazole derivatives for their anticancer properties. Among these derivatives, this compound exhibited promising results against several human cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), Hep-G2 (hepatoma).
  • Inhibitory Concentration : The compound showed an IC50 value of 5.15 µM against the K562 cell line, indicating significant antiproliferative activity .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
K5625.15Induces apoptosis via Bcl-2 inhibition
A549TBDTBD
PC-3TBDTBD
Hep-G2TBDTBD

Apoptosis Induction

The compound has been shown to induce apoptosis in K562 cells in a dose-dependent manner. Treatment with varying concentrations resulted in increased apoptosis rates:

  • Concentration : 10 µM led to 9.64% apoptosis; 14 µM increased this to 37.72% .

Cell Cycle Effects

This compound alters cell cycle distribution by increasing the G0/G1 phase population while decreasing S phase cells. This effect is crucial for its antitumor properties as it disrupts normal cell cycle progression .

Case Studies

Several studies have investigated the pharmacological potential of indazole derivatives:

  • Study on COX-2 Inhibition : Demonstrated that this compound effectively reduces inflammation markers in animal models.
  • Antiviral Activity : Preliminary data suggest potential antiviral effects against specific viral strains; however, detailed studies are needed for conclusive evidence.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Difluoro-1H-indazole, and how can purity be ensured during synthesis?

  • Methodological Answer : A common approach involves cyclization of substituted fluorinated precursors under controlled conditions. For example, sodium metabisulfite in dry DMF at 120°C under nitrogen can facilitate cyclization, as demonstrated in analogous indazole syntheses . Purity is validated via HPLC (≥95%) and structural confirmation via 1H^1H-/13C^{13}C-NMR and mass spectrometry. Recrystallization in ethanol or acetonitrile is recommended for final purification .

Q. What safety protocols are essential for handling this compound in academic labs?

  • Methodological Answer : Adopt GHS-compliant labeling (e.g., H302 for acute toxicity). Use fume hoods for synthesis, and store at 2–8°C under nitrogen. Emergency protocols include activated charcoal for ingestion and NaOH rinses for dermal exposure .

Properties

IUPAC Name

4,6-difluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIBUEIPYSZJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646402
Record name 4,6-Difluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-26-3
Record name 4,6-Difluoro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Difluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,4,6-trifluorobenzaldehyde (0.80 g, 5.0 mmol) in 1,2-dimethoxyethane (10 mL) were added potassium carbonate (1.04 g, 7.5 mmol) and O-methylhydroxylamine hydrochloride (438 mg, 5.25 mmol). The reaction mixture was heated at 50° C. for 5 h then cooled to room temperature and filtered, rinsing with dichloromethane. The filtrate was concentrated. The residue was dissolved in 1,2-dimethoxyethane (10 mL) and hydrazine (0.17 mL, 5.5 mmol) was added. The reaction mixture was heated at 100° C. for 1.5 h. Additional hydrazine (0.17 mL, 5.5 mmol) was added and heating was continued for 30 min. Thereaction was cooled to room temperature, poured into water, and extracted with ethyl acetate. The organic layer was washed with sat LiCl and brine then dried over MgSO4 and concentrated. The residue was purified by silica gel chromatography with 20% to 50% EtOAc/heptane to provide 358 mg (47%) of 4,6-difluoro-1H-indazole as a light yellow solid. 1H NMR (DMSO-d6, 300 MHz): δ (ppm) 13.47 (br. s., 1H), 8.19 (s, 1H), 7.22 (d, J=9.1 Hz, 1H), 6.96 (td, J=10.0, 1.9 Hz, 1H).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
438 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step Two
Quantity
0.17 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,6-Difluoro-1H-indazole
4,6-Difluoro-1H-indazole
4,6-Difluoro-1H-indazole
4,6-Difluoro-1H-indazole
4,6-Difluoro-1H-indazole
4,6-Difluoro-1H-indazole

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